
Cyslabdan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyslabdan is an inhibitor of Pentaglycine Interpeptide Bridge Synthesis.
Aplicaciones Científicas De Investigación
Synergistic Effects with Antibiotics
Cyslabdan has been shown to significantly enhance the activity of various β-lactam antibiotics against MRSA. Notably, it exhibited a remarkable potentiation effect on imipenem and carbapenems, increasing their effectiveness by over 1,000-fold. However, its effects were not observed with other antibiotic classes such as glycopeptides or tetracyclines. The following table illustrates the extent of potentiation observed:
Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Potentiation Factor |
---|---|---|---|
Imipenem | 16 | 0.015 | 1,067 |
Carbapenems | Variable | Significant reduction | Up to 1,000 |
Vancomycin | Variable | No change | None |
Tetracycline | Variable | No change | None |
Case Studies and Clinical Implications
Several studies have explored the clinical implications of this compound as an adjunct therapy for treating MRSA infections:
- Combination Therapy : In vitro studies demonstrated that this compound can be used alongside imipenem to treat MRSA infections effectively. This combination could potentially reduce treatment duration and improve patient outcomes.
- Resistance Management : The ability of this compound to inhibit FemA suggests a new approach to managing antibiotic resistance in MRSA strains that are increasingly resistant to conventional therapies.
- Therapeutic Development : Ongoing research is focused on developing this compound derivatives or formulations that enhance its stability and bioavailability for clinical use.
Análisis De Reacciones Químicas
Key Synthetic Routes and Reaction Mechanisms
The synthesis of cyslabdan involves a multi-step sequence to construct its decalin core and incorporate the N-acetyl-L-cysteine moiety. A pivotal step is the stereoselective epoxidation of allylic alcohol 5 using m-chloroperbenzoic acid (mCPBA), yielding epoxide 6 with confirmed stereochemistry via conversion to triol 7 . Subsequent Dess–Martin oxidation and LiAl(t-BuO)₃H reduction enabled configurational inversion at the C7-hydroxy group, producing intermediate 8 .
Further steps include Swern oxidation to generate aldehyde 9 and Wittig olefination to construct the diene system, culminating in epoxide 3 . The stereochemistry of intermediates was validated using nuclear Overhauser effect (NOE) experiments .
SN2 Reaction Optimization for Cysteine Moiety Incorporation
The introduction of the N-acetyl-L-cysteine unit at the sterically hindered C17 position required optimization of SN2 reaction conditions . Key trials are summarized below:
Run | Reagents (eq.) | Solvent | Temp. | Time | Yield (%) |
---|---|---|---|---|---|
1 | N-Acetyl-L-cysteine (3) | Pyridine | r.t.–90°C | 16 h | Decomposed |
2 | N-Acetyl-L-cysteine (3), NaH (3.1) | THF | 0°C–r.t. | 1 h | 61 |
3 | N-Acetyl-L-cysteine (3), NaH (2.5) | DMF | 0°C | 5 min | 76 |
Optimal conditions (Run 3) in DMF at 0°C achieved 76% yield via rapid SN2 displacement, minimizing decomposition .
Structural Revision and Stereochemical Corrections
Initial synthesis based on the reported structure (C8-S) revealed discrepancies in NMR data compared to natural this compound . Revised synthesis targeting the C8-R configuration employed Grubbs second-generation catalyst for cross metathesis and stereoselective reduction of ketone 27 with DIBAL, yielding lactol 22 . Final coupling of epoxydiene 21 with N-acetyl-L-cysteine under mild basic conditions confirmed the revised structure (C8-R), matching natural this compound’s optical rotation ([α]D²⁶ = +32.4) .
Biochemical Interactions and Reaction with FemA
This compound inhibits FemA , an enzyme critical for pentaglycine interpeptide bridge synthesis in MRSA. Binding assays confirmed affinity for FemA and FemB but not FemX . Accumulation of nonglycyl and monoglycyl murein monomers in MRSA cell walls validated FemA inhibition, reducing β-lactam resistance .
Propiedades
Número CAS |
956507-17-8 |
---|---|
Fórmula molecular |
C25H41NO5S |
Peso molecular |
467.665 |
Nombre IUPAC |
N-acetyl-S-(((1R,2S,3S,8aS)-2,3-dihydroxy-5,5,8a-trimethyl-1-((E)-3-methylpenta-2,4-dien-1-yl)decahydronaphthalen-2-yl)methyl)-L-cysteine |
InChI |
InChI=1S/C25H41NO5S/c1-7-16(2)9-10-19-24(6)12-8-11-23(4,5)20(24)13-21(28)25(19,31)15-32-14-18(22(29)30)26-17(3)27/h7,9,18-21,28,31H,1,8,10-15H2,2-6H3,(H,26,27)(H,29,30)/b16-9+/t18-,19+,20?,21-,24+,25-/m0/s1 |
Clave InChI |
PSUMRJNLBIVEFF-HSBZVRLGSA-N |
SMILES |
C[C@@]12C(C[C@H](O)[C@@](CSC[C@H](NC(C)=O)C(O)=O)(O)[C@@H]2C/C=C(C=C)\C)C(C)(C)CCC1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cyslabdan |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.